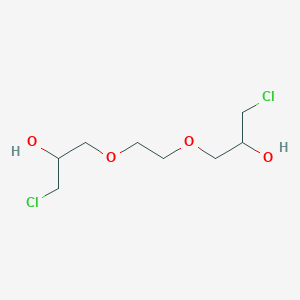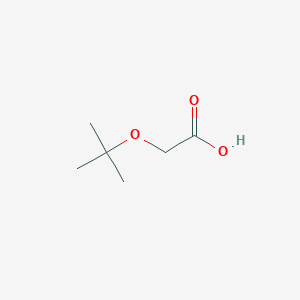
Aluminum zinc oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum zinc oxide is a compound that combines zinc oxide with aluminum to enhance its properties. This material is known for its high transparency in the visible spectrum and excellent electrical conductivity, making it a valuable component in various technological applications such as solar cells, touch panels, and flat-panel displays .
Synthetic Routes and Reaction Conditions:
Sol-Gel Spin Coating Technique: This method involves preparing this compound nanorods with a specific aluminum content.
Hydrothermal Treatment: This technique involves using zinc acetate and aluminum nitrate as precursors.
Industrial Production Methods:
Chemical Vapor Deposition (CVD): This method is widely used for the industrial production of this compound thin films.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form aluminum oxide and zinc oxide.
Common Reagents and Conditions:
Aluminothermic Reaction: This reaction involves the reduction of zinc oxide with aluminum at high temperatures.
Major Products:
- Aluminum Oxide (Al2O3)
- Zinc (Zn)
Chemistry:
- Catalysis: this compound is used as a catalyst in various chemical reactions due to its high surface area and reactivity .
Biology and Medicine:
- Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in medical applications such as wound dressings and coatings for medical devices .
Industry:
Mecanismo De Acción
The mechanism by which aluminum zinc oxide exerts its effects is primarily through its electrical and optical properties. The aluminum doping enhances the electrical conductivity of zinc oxide by increasing the number of free charge carriers. This makes it an excellent material for applications requiring efficient electron transport . Additionally, the high transparency of this compound in the visible spectrum allows it to be used in optoelectronic devices without obstructing light .
Comparación Con Compuestos Similares
- Indium Tin Oxide (ITO): Like aluminum zinc oxide, indium tin oxide is a transparent conductive oxide used in various electronic applications. this compound is more cost-effective and environmentally friendly .
- Fluorine-doped Tin Oxide (FTO): This compound is another alternative to this compound, offering similar electrical and optical properties but with different chemical stability and processing conditions .
Uniqueness:
Propiedades
IUPAC Name |
dialuminum;dizinc;oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.5O.2Zn/q2*+3;5*-2;2*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAONJTDQXUSBGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Zn+2].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Zn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12068-53-0 |
Source


|
| Record name | Aluminum zinc oxide (Al2ZnO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dialuminium zinc tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(dimethylaminomethyl)phenyl]-diphenylmethanol](/img/structure/B77235.png)









